molecular formula C22H22N4OS B11286583 5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B11286583
M. Wt: 390.5 g/mol
InChI Key: JUQYQDKRDHKKIJ-UHFFFAOYSA-N
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Description

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine typically involves multi-step reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine stands out due to its unique combination of functional groups and tetracyclic structure

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

5,5-dimethyl-N-(1-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C22H22N4OS/c1-13(14-7-5-4-6-8-14)25-20-19-18(23-12-24-20)16-9-15-11-27-22(2,3)10-17(15)26-21(16)28-19/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25)

InChI Key

JUQYQDKRDHKKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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